molecular formula C14H19BrClNO5 B4000740 [3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate

[3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate

Cat. No.: B4000740
M. Wt: 396.66 g/mol
InChI Key: SIOFOPFDSHAMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate is a useful research compound. Its molecular formula is C14H19BrClNO5 and its molecular weight is 396.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.01351 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photo-Fenton Degradation in Aqueous Medium

A study by Conte et al. (2016) explored the photo-Fenton degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in water. The research employed a kinetic model using the ferrioxalate complex, highlighting the potential application of such chemical structures in environmental remediation processes, particularly in water treatment【Conte et al., 2016】.

Chemiluminescence Detection of Hydrogen Peroxide

Gubitz et al. (1985) demonstrated the use of immobilized fluorophores in the peroxy oxalate chemiluminescence system for hydrogen peroxide detection. This research points to the potential of using oxalate-based compounds in analytical chemistry for detecting specific chemical substances【Gubitz et al., 1985】.

Quenched Peroxyoxalate Chemiluminescence in Liquid Chromatography

The work by Zoonen et al. (1987) utilized quenched peroxyoxalate chemiluminescence as a detection method in liquid chromatography, suggesting its application in analytical methods for various compounds, including environmental contaminants【Zoonen et al., 1987】.

Synthesis and Body Distribution of Labelled Drugs

Research by Braun et al. (1977) involved the synthesis of labeled drugs using iodine and bromine analogues, indicating the use of such compounds in medical imaging and drug development【Braun et al., 1977】.

Properties

IUPAC Name

3-(2-bromo-4-chlorophenoxy)-N-propan-2-ylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrClNO.C2H2O4/c1-9(2)15-6-3-7-16-12-5-4-10(14)8-11(12)13;3-1(4)2(5)6/h4-5,8-9,15H,3,6-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOFOPFDSHAMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate
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[3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate
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[3-(2-bromo-4-chlorophenoxy)propyl]isopropylamine oxalate
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